

A Technical Guide to the Solubility of Fructose in Organic Solvents

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Compound of Interest

Compound Name: Fructose

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Introduction

Fructose®, with the chemical name ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (CAS No. 6413-10-1), is a widely utilized fragrance ingredient prized for its sweet, fruity, apple-like aroma. [1] Its application spans cosmetics, personal care products, and as a flavoring agent. For formulation scientists and researchers, a thorough understanding of **Fructose's** solubility in various organic solvents is paramount for ensuring product stability, efficacy, and sensory performance. This technical guide provides a comprehensive overview of the available solubility data for **Fructose**, a detailed experimental protocol for its quantitative determination, and a logical workflow for solvent selection.

Core Properties of Fructose

Before delving into its solubility, a summary of **Fructose's** key physicochemical properties is presented below.

Property	Value
Molecular Formula	C ₈ H ₁₄ O ₄ [2]
Molecular Weight	174.19 g/mol [1]
Appearance	Colorless liquid [2]
Boiling Point	90 °C [3]
Density	Approximately 1.08 g/mL (20°C)
Vapor Pressure	1.08 hPa (20°C) [3]
Flash Point	93.00 °C [3]
LogP (o/w)	0.8 (at 35°C) [3]

Solubility of Fructose

The solubility of a fragrance material like **Fructose** is critical for its incorporation into various product bases. While extensive quantitative data is not widely published, the following table summarizes the available information.

Solvent	Temperature	Solubility	Classification
Water	20°C	124.8 g/L [3]	Slightly Soluble
Ethanol	Ambient	Data not available	Soluble [4]
Propylene Glycol	Ambient	Data not available	Soluble
Perfume Oils	Ambient	Data not available	Miscible

Note: "Soluble" and "Miscible" are qualitative terms found in the literature. Quantitative determination is recommended for specific formulation needs.

Experimental Protocol: Determination of Fructose Solubility

To address the lack of specific quantitative data, this section provides a detailed methodology for determining the solubility of **Fructose** in a given organic solvent using the shake-flask method followed by gas chromatography (GC) analysis.

Principle

An excess amount of **Fructose** is equilibrated with the solvent of interest at a controlled temperature. The saturated solution is then filtered, and the concentration of **Fructose** in the clear supernatant is quantified using gas chromatography with an internal standard.

Materials and Equipment

- **Fructose** (analytical standard, >99.0% purity)
- Solvent of interest (HPLC or analytical grade)
- Internal Standard (e.g., diethyl phthalate, analytical grade)
- Glass vials with screw caps and PTFE septa
- Orbital shaker with temperature control
- Syringe filters (0.45 μm , PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- Gas chromatograph with a Flame Ionization Detector (GC-FID)
- Appropriate GC column (e.g., DB-5 or equivalent)
- Analytical balance

Procedure

1. Preparation of Calibration Standards: a. Prepare a stock solution of **Fructose** in the solvent of interest at a known concentration (e.g., 10 mg/mL). b. Prepare a stock solution of the internal standard (IS) in the same solvent at a known concentration (e.g., 5 mg/mL). c. Create a series of calibration standards by adding varying known amounts of the **Fructose** stock solution and a fixed amount of the IS stock solution to volumetric flasks and diluting to volume with the

solvent. This will create standards with a range of **Fructose** concentrations and a constant IS concentration.

2. Sample Preparation and Equilibration: a. Add an excess amount of **Fructose** to a series of glass vials (in triplicate for each solvent). An amount that ensures undissolved **Fructose** remains after equilibration is crucial. b. Add a known volume of the solvent of interest to each vial. c. Securely cap the vials. d. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and shake at a moderate speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.

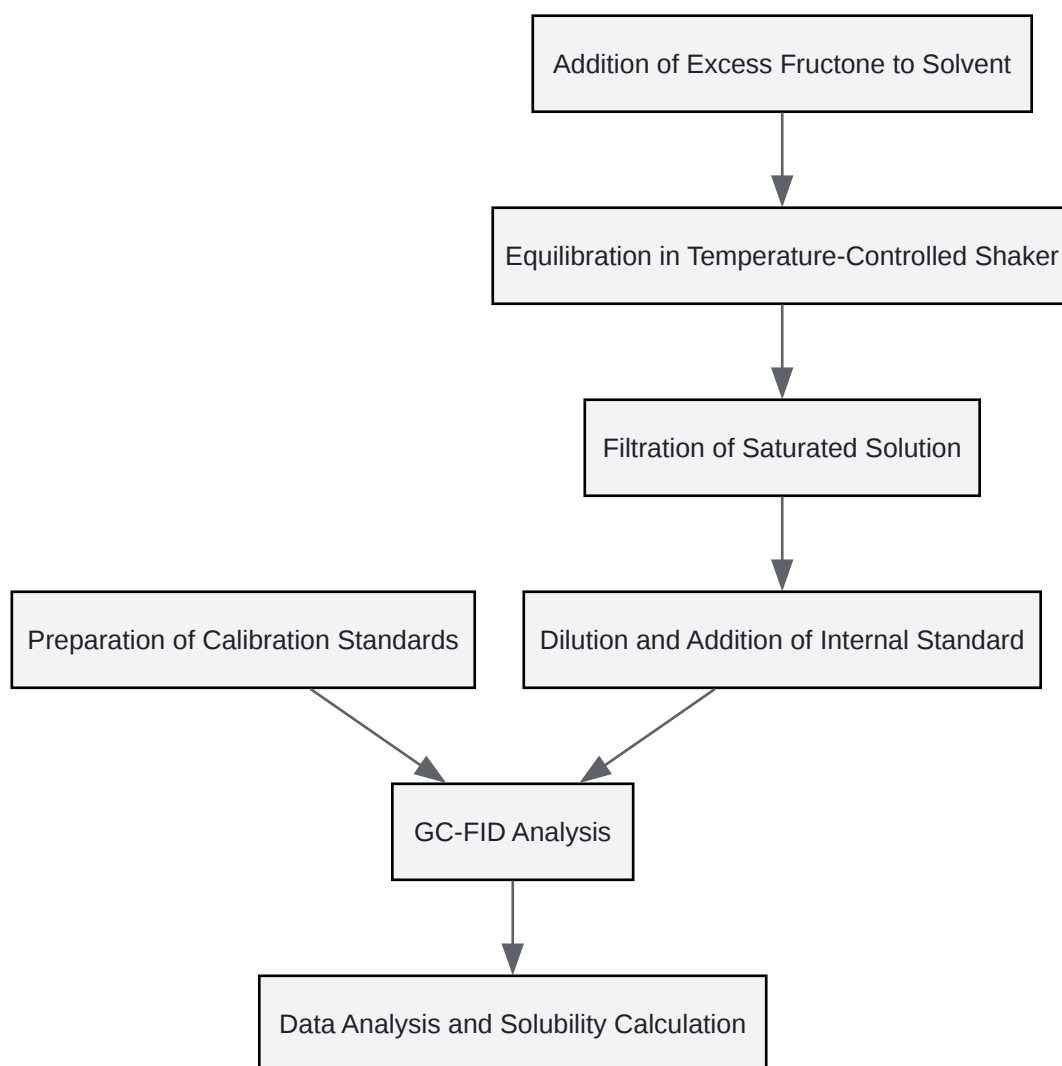
3. Sample Analysis: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. c. Accurately dilute the filtered sample with the solvent of interest to a concentration that falls within the range of the prepared calibration curve. d. Add the internal standard to the diluted sample to the same final concentration as in the calibration standards. e. Inject the prepared calibration standards and samples into the GC-FID system.

4. Data Analysis: a. For each calibration standard, calculate the ratio of the peak area of **Fructose** to the peak area of the internal standard. b. Plot a calibration curve of the peak area ratio (y-axis) against the known concentration of **Fructose** (x-axis). c. Perform a linear regression analysis on the calibration curve to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). An R^2 value close to 1 indicates a good linear fit.^[5] d. For each sample, calculate the ratio of the peak area of **Fructose** to the peak area of the internal standard. e. Use the equation from the calibration curve to determine the concentration of **Fructose** in the diluted sample. f. Calculate the original concentration of **Fructose** in the saturated solution by accounting for the dilution factor. This value represents the solubility of **Fructose** in the tested solvent at the specified temperature.

Visualization of Methodologies

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of **Fructose** solubility.



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Caption: Workflow for Determining **Fructose** Solubility.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for **Fructose** depends on several factors beyond just solubility. The diagram below presents a logical approach to this process.

Caption: Logical Workflow for **Fructose** Solvent Selection.

Conclusion

This technical guide has synthesized the available solubility information for **Fructose** and provided a robust experimental protocol for its quantitative determination in organic solvents.

While qualitative data indicates good solubility in common cosmetic and fragrance solvents like ethanol and propylene glycol, the lack of specific quantitative values highlights the necessity for experimental determination for precise formulation development. The provided methodologies and workflows offer a practical framework for researchers and scientists to effectively work with **Fructose**, ensuring the development of stable and high-performing products.

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